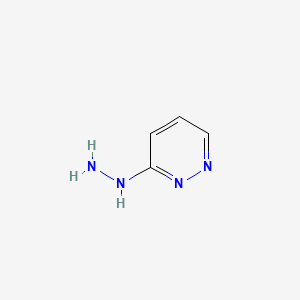

3-Hydrazinylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridazin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRGNBTVTHPFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485431 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40972-16-5 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylpyridazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a derivative of pyridazine, a diazine featuring two adjacent nitrogen atoms in a six-membered aromatic ring, it possesses a unique electronic distribution and a reactive hydrazine moiety. This combination of features makes it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly fused heterocyclic systems. Its derivatives have shown promise in various therapeutic areas, including as antihypertensive agents.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₆N₄ | PubChem[2] |

| Molecular Weight | 110.12 g/mol | PubChem[2] |

| CAS Number | 40972-16-5 | PubChem[2] |

| IUPAC Name | pyridazin-3-ylhydrazine | PubChem[2] |

| SMILES | C1=CC(=NN=C1)NN | PubChem[2] |

| InChI | InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | PubChem[2] |

Structural Analysis

Tautomerism: A Critical Consideration

A key aspect of the structure of this compound is the potential for tautomerism. The molecule can exist in two primary tautomeric forms: the hydrazine form (A) and the hydrazone form (B).

The predominant tautomer can be influenced by the physical state (solid or solution), the solvent polarity, and the pH. While for many related hydrazino-substituted nitrogen heterocycles the amino (hydrazine) form is dominant, the specific equilibrium for this compound is not extensively documented in the literature.[3] This is a crucial consideration for synthetic planning, as the different tautomers present distinct reactive profiles.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the three protons on the pyridazine ring, likely in the aromatic region (δ 7.0-9.0 ppm). The protons of the hydrazine group (NH and NH₂) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals for the carbon atoms of the pyridazine ring would be expected in the downfield region of the spectrum.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic stretching vibrations for N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), as well as C=N and N=N stretching vibrations of the pyridazine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (110.12 g/mol ).

Crystal Structure

A definitive crystal structure for this compound is not publicly available. However, the crystal structure of the related compound, 1-(3-chloropyridin-2-yl)hydrazine, has been reported.[4][5] This structure reveals an intramolecular N—H···Cl hydrogen bond, leading to a planar five-membered ring.[4] In the crystal lattice, intermolecular N—H···N hydrogen bonds create a three-dimensional network.[4][5] It is plausible that this compound would exhibit a similar network of intermolecular hydrogen bonds in its solid state.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor, typically 3-chloropyridazine, with hydrazine hydrate.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound hydrochloride, which is often isolated as the more stable salt form.

Materials:

-

3-Chloropyridazine

-

Hydrazine hydrate (80% solution or anhydrous)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: While stirring, carefully add an excess of hydrazine hydrate (typically 4-6 molar equivalents) to the solution. The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to facilitate the precipitation of the product.

-

Formation of the Hydrochloride Salt: To the cooled mixture, slowly add concentrated hydrochloric acid dropwise while stirring. This will precipitate this compound as its hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the collected solid under vacuum at room temperature to obtain the final product.

Optimization and Troubleshooting:

-

Solvent Choice: The use of a polar solvent like ethanol is crucial for dissolving the reactants and facilitating the reaction.

-

Molar Ratio: A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric by-products.

-

Temperature Control: Maintaining the optimal reflux temperature is important for the reaction rate. Lowering the temperature may reduce side reactions but will likely require a longer reaction time.

-

Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the terminal amino group of the hydrazine moiety. This makes it a valuable synthon for constructing a variety of heterocyclic systems.

Condensation with Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

These hydrazone derivatives are not only stable compounds in their own right but also serve as intermediates for further cyclization reactions.

Cyclization Reactions

The bifunctional nature of this compound (containing both a nucleophilic hydrazine group and the pyridazine ring nitrogens) makes it an excellent substrate for the synthesis of fused heterocyclic systems.

-

Formation of Triazolopyridazines: Reaction with reagents containing a single carbon electrophile that can react with both nitrogens of the hydrazine moiety leads to the formation of[2][6][7]triazolo[4,3-b]pyridazines. For example, reaction with orthoesters or carboxylic acids can yield this fused ring system.

-

Formation of Pyrazolyl-pyridazines: Condensation with 1,3-dicarbonyl compounds provides a straightforward route to pyrazolyl-pyridazine derivatives.[8] The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization.

Applications in Medicinal Chemistry and Drug Development

The pyridazine core and the hydrazine functional group are both recognized pharmacophores, and their combination in this compound has made it a valuable scaffold in drug discovery.

-

Antihypertensive Agents: Derivatives of 3-hydrazinopyridazine have been synthesized and evaluated as antihypertensive agents.[6] Some of these compounds have shown activity comparable to or greater than the established drug hydralazine.[6]

-

Inhibitors of Copper-Containing Amine Oxidases: Studies have shown that 3-hydrazinopyridazine derivatives with a free hydrazino group are potent non-competitive inhibitors of copper-containing amine oxidases.[1]

-

Antimicrobial and Anti-inflammatory Agents: The hydrazone derivatives of 3-hydrazinylpyridazines have been investigated for their biological activities. For instance, condensation products with isatin derivatives have been synthesized and shown to possess moderate antimicrobial activity against Candida albicans and, in some cases, considerable anti-inflammatory activity.[9]

The versatility of the hydrazine group allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

Caution: this compound and its precursors, particularly hydrazine hydrate, should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and consult its specific Material Safety Data Sheet (MSDS).

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. It is often stored as the more stable hydrochloride salt.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound with a rich chemistry. Its straightforward synthesis and the reactivity of its hydrazine moiety make it an important building block for the creation of diverse molecular libraries, especially for applications in medicinal chemistry. While further detailed characterization of its tautomeric forms and spectroscopic properties would be beneficial, the existing literature clearly demonstrates its potential for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a significant role in future drug discovery efforts.

References

-

PubChem. 3-Hydrazinopyridazine. National Center for Biotechnology Information. [Link]

- Parravicini, F., Scarpitta, G., Dorigotti, L., & Pifferi, G. (1978). [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines]. Il Farmaco; edizione scientifica, 33(2), 99–105.

-

PubChem. 3-Hydrazinopyridine. National Center for Biotechnology Information. [Link]

- Baddar, F. G., El-Habashi, A., & Fateen, A. K. (1965). The Tautomeric Character of the 3-Hydroxypyridazin-6-one and 3-Mercaptopyridazine-6-thione Systems. Journal of the Chemical Society, 3342.

- Buffoni, F., Ignesti, G., & Pirisino, R. (1977). 3-hydrazinopyridazine derivatives as inhibitors of the copper containing amine oxidases. Il Farmaco; edizione scientifica, 32(6), 403–414.

-

PubChem. 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. [Link]

- Johnson, D. J. G., Jenkins, I. D., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(22), 5398.

- Costache, A., Sunel, V., & Popa, M. (2001). [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin].

- Sinha, B. K. (1990). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology: Toxin Reviews, 9(1), 59-86.

- Bakherad, M., Keivanloo, A., & Shariati, M. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2456–2499.

- Johnson, D. J. G., Jenkins, I. D., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(22), 5398.

- Dubonosov, A. D., Bren, V. A., & Minkin, V. I. (2002). Reaction of 3,5-Carbonyl-Substituted 1,4-Dihydropyridines with Hydrazine Hydrate. Chemistry of Heterocyclic Compounds, 38(4), 433–435.

- Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Katritzky, A. R., Ghiviriga, I., & Elgendy, B. (2009). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ARKIVOC, 2010(1), 1-15.

- Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017, 1-10.

-

ResearchGate. (2003). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015).

- Li, H., Zhang, J., & Gao, H. (2018). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 47(27), 9049-9057.

- Kumar, A., Kumar, V., & Kumar, S. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367–27373.

-

Usachev, S. A., Trestsova, M. A., & Rusinov, V. L. (2022). Synthesis of novel[2][6][7]triazolo[1,5-b][2][6][7][10]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 280–288.

- Liu, J.-X. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599.

- Tey, P. Z., Ye, E., & Früchtl, H. A. (2020). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 20(12), 7686–7696.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

- Bîcu, E., & Nicolescu, A. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(7), 844.

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][6]thiazin-4-one 1,1-dioxide. Acta crystallographica. Section C, Crystal structure communications, 64(Pt 11), o590–o594.

-

ResearchGate. (2019). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. [Link]

-

NIST. Hydrazine. In NIST Chemistry WebBook. [Link]

-

Reddit. (2021). Hydrazone to enehydrazine (TAUTOMERISM). r/OrganicChemistry. [Link]

- Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2017).

- Szafran, M., & Koput, J. (2003). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Journal of Molecular Structure: THEOCHEM, 634(1-3), 107-115.

- Alcaide, B., Almendros, P., & Alonso, J. M. (2012). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 77(11), 5175–5181.

- Raiford, L. C. (1917). Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. Journal of the American Chemical Society, 39(4), 654–665.

Sources

- 1. 3-hydrazinopyridazine derivatives as inhibitors of the copper containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Hydrazinylpyridazine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinylpyridazine, a heterocyclic compound of significant interest in the field of medicinal chemistry. We delve into its core chemical identity, including its CAS number and molecular formula, and present its key physicochemical properties. The guide details a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution, explaining the critical parameters that govern reaction yield and purity. Furthermore, we explore the characteristic reactivity of the hydrazine moiety, which establishes this compound as a versatile building block for the construction of complex, biologically active molecules. The narrative highlights its strategic importance in drug discovery, supported by diagrams illustrating its synthetic utility. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended to serve as an authoritative resource for scientists leveraging this compound in their research and development endeavors.

Core Chemical Identity

This compound is a pyridazine derivative featuring a hydrazine group at the C-3 position. The inherent properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bond accepting capability, combined with the reactive hydrazine substituent, make it a valuable scaffold in synthetic and medicinal chemistry.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40972-16-5 | [2] |

| Molecular Formula | C₄H₆N₄ | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water, ethanol | [3] |

Synthesis of this compound Hydrochloride

The most common and efficient synthesis of this compound proceeds through the nucleophilic aromatic substitution of a suitable precursor, typically 3-chloropyridazine, with hydrazine hydrate.[4] The resulting free base is often converted to its more stable hydrochloride salt for improved handling and storage.

2.1. Mechanistic Considerations and Causality

The synthesis hinges on the displacement of the chloride atom from the electron-deficient pyridazine ring by the strongly nucleophilic hydrazine.

-

Choice of Precursor: 3-chloropyridazine is the standard starting material. The electron-withdrawing nature of the ring nitrogens makes the C-3 position susceptible to nucleophilic attack.

-

Reactant Stoichiometry: A molar excess of hydrazine hydrate (typically 4-6 equivalents) is used to drive the reaction to completion and minimize the formation of dimeric byproducts.[4]

-

Solvent Selection: Polar solvents like ethanol are preferred as they can solvate both the starting materials and the reaction intermediates, facilitating the reaction.[4]

-

Temperature and Reaction Time: Heating the mixture to reflux (typically for 4-8 hours) provides the necessary activation energy for the substitution to occur at a practical rate.[4] Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and prevent degradation.[4][5]

-

Product Isolation: Upon cooling, the free base may precipitate. The addition of concentrated hydrochloric acid ensures the quantitative precipitation of the product as the more stable and less soluble hydrochloride salt, which simplifies isolation by filtration.[4]

2.2. Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound hydrochloride.[4]

2.3. Detailed Step-by-Step Protocol

This protocol is a generalized procedure adapted from related syntheses and should be performed by qualified personnel in a well-ventilated fume hood.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropyridazine (1.0 eq) and ethanol.

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (4-6 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath to cool to 0°C to maximize the precipitation of the product.

-

Salt Formation: To the cooled solution, add concentrated hydrochloric acid dropwise while stirring. The this compound hydrochloride salt will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the collected white to off-white solid under vacuum to obtain the final product.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the versatile reactivity of the hydrazine group, which serves as a nucleophilic handle for constructing a variety of important heterocyclic scaffolds.[6][7] Hydrazides and their derivatives are key synthons for heterocycles like pyrazoles, triazoles, and oxadiazoles, which are prevalent motifs in biologically active compounds.[6]

The pyridazine ring itself is not merely a passive scaffold; its physicochemical properties, including its weak basicity and high dipole moment, can be advantageous for optimizing drug developability parameters such as solubility and reducing interactions with off-targets like the hERG potassium channel.[1]

3.1. Role as a Synthetic Building Block

This compound is a powerful precursor for creating more complex molecular architectures. A classic application is its condensation with 1,3-dicarbonyl compounds to form pyrazolyl-pyridazine derivatives.[5] This transformation is foundational in medicinal chemistry for accessing novel chemical space.

Caption: Role of this compound as a key building block in synthetic chemistry.

This reactivity makes it a valuable intermediate in the synthesis of compounds for various therapeutic areas. For instance, hydrazine derivatives are precursors for generating C-centered radicals used in C-C bond formation reactions, further expanding their synthetic utility.[8] The resulting heterocyclic systems are explored as potential antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[6][7]

Safety, Handling, and Storage

As with all chemical reagents, this compound and its salts must be handled with appropriate safety precautions. The information below is a summary and should be supplemented by a thorough review of the full Material Safety Data Sheet (MSDS).[9][10][11]

-

Hazard Identification: The compound is generally classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It is recommended to store the compound away from light and moisture, with long-term storage at 2-8°C being ideal.[5]

-

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[9][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2]

-

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-established synthetic pathway and a high degree of utility in medicinal chemistry. Its value lies in the reactive hydrazine group, which allows for its elaboration into a diverse range of more complex, biologically relevant molecules. When coupled with the favorable physicochemical properties of the pyridazine core, it represents a privileged scaffold for drug discovery programs. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and responsible application in research and development.

References

- BenchChem. (n.d.). Improving reaction yield in this compound hydrochloride synthesis.

- National Center for Biotechnology Information. (n.d.). 3-Hydrazinopyridine. PubChem.

- Sigma-Aldrich. (n.d.). 3-Chloro-6-hydrazinopyridazine.

- Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.

- TradeIndia. (n.d.). 3 Hydrazinopyridine.

- ChemicalBook. (n.d.). 856847-88-6(Pyridazine, 3-chloro-6-hydrazino-, hydrochloride) Product Description.

- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine.

- Google Patents. (n.d.). TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

- Pharmaffiliates. (n.d.). CAS No : 17284-97-8 | Product Name : 3-Chloro-6-hydrazinopyridazine.

- BenchChem. (n.d.). Managing side reactions when using this compound hydrochloride.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.

- IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- ECHEMI. (n.d.). 3-Chloro-2-hydrazinylpyridine SDS, 22841-92-5 Safety Data Sheets.

- Justia Patents. (2023, January 19). Process for synthesis of (3-chloro-2-pyridyl)hydrazine.

- Sigma-Aldrich. (2025, November 11). Safety Data Sheet.

- ChemicalBook. (2022, August 11). 3-HYDRAZINOPYRIDAZINE - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 3-Hydrazinylpyridine dihydrochloride. PubChem.

- Akimova, T. V., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(15), 4987.

- Chupakhin, E., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-24.

- da Silva, A. C. S., et al. (2022).

- ResearchGate. (2025, August 6). Chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards pi-acceptors activated carbonitriles.

- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.

- Al-Zaydi, K. M. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(12), 20087-20100.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-HYDRAZINOPYRIDAZINE - Safety Data Sheet [chemicalbook.com]

- 3. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 3-Hydrazinylpyridazine: Core Strategies and Practical Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazinylpyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, finding applications as antiviral, anticancer, and cardiovascular agents. Among these, 3-hydrazinylpyridazine stands out as a crucial building block, a versatile intermediate for the synthesis of a diverse array of fused heterocyclic systems such as triazolopyridazines and pyrazolopyridazines. These resulting compounds are of significant interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with various biological targets. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a focus on the practical aspects of starting material selection, reaction optimization, and mechanistic understanding, tailored for professionals in the field of drug development.

I. The Principal Synthetic Pathway: Nucleophilic Aromatic Substitution of Chloropyridazines

The most prevalent and industrially viable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) of a chlorine atom on the pyridazine ring with hydrazine. This approach is favored due to the relatively high reactivity of the C-Cl bond, which is activated by the electron-withdrawing nature of the pyridazine ring nitrogens, and the ready availability of the starting materials.

A. Choice of Starting Materials: 3-Chloropyridazine vs. 3,6-Dichloropyridazine

The two primary starting materials for this synthesis are 3-chloropyridazine and 3,6-dichloropyridazine.

-

3,6-Dichloropyridazine: This is a common and cost-effective starting material. Its synthesis begins with the condensation of maleic anhydride with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[1][2] The reaction of 3,6-dichloropyridazine with hydrazine hydrate can be controlled to achieve selective monosubstitution at the 3-position, yielding 3-chloro-6-hydrazinylpyridazine, which can be further reduced if desired, or used as an intermediate itself. Careful control of reaction conditions is crucial to minimize the formation of the disubstituted product, 3,6-dihydrazinylpyridazine.

-

3-Chloropyridazine: While less commonly used as a primary starting material due to its own synthesis often originating from 3,6-dichloropyridazine, it offers a more direct route to this compound without the concern of disubstitution.

The choice between these two starting materials often depends on the desired final product, cost considerations, and the scale of the synthesis. For many applications, the use of 3,6-dichloropyridazine is economically advantageous.

B. The Reaction Mechanism: An Addition-Elimination Pathway

The reaction of a chloropyridazine with hydrazine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism, specifically an addition-elimination pathway.

Diagram 1: Nucleophilic Aromatic Substitution Mechanism.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridazine ring.

-

Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

-

Proton Transfer: A final proton transfer step yields the this compound product.

This mechanism is well-established for nucleophilic aromatic substitutions on electron-deficient heterocyclic systems.[3][4][5]

C. Optimization of Reaction Conditions: A Practical Guide

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of these parameters is essential for a successful synthesis.

| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |

| Solvent | Polar protic solvents (e.g., ethanol, isopropanol, water) or polar aprotic solvents (e.g., DMF, DMSO).[1][6] | Polar solvents are necessary to dissolve the starting materials and facilitate the ionic intermediates of the SNAr reaction. Ethanol is a commonly used and effective solvent, offering a good balance of solubility and ease of removal.[6] The choice of solvent can significantly impact reaction time and yield.[6] |

| Temperature | Reflux temperatures (typically 80-120 °C) are common. | Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts. The optimal temperature should be determined empirically for a specific solvent and substrate.[6] |

| Molar Ratio of Reactants | An excess of hydrazine hydrate (typically 4-6 molar equivalents) is used.[4][6] | A significant excess of hydrazine helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction. This minimizes the protonation of the starting chloropyridazine, which would deactivate it towards nucleophilic attack. |

| Reaction Time | Typically ranges from 4 to 8 hours.[4][6] | The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and avoid the formation of degradation products. |

| Work-up and Isolation | Cooling the reaction mixture to precipitate the product, followed by filtration. The product can be isolated as the free base or as its hydrochloride salt.[6] | To isolate the hydrochloride salt, the cooled reaction mixture is treated with concentrated hydrochloric acid. This often results in a more stable and easily handled solid. Washing the filtered product with a cold solvent minimizes losses due to solubility.[6] |

II. Synthesis of the Key Starting Material: 3,6-Dichloropyridazine

A reliable and efficient synthesis of the starting material is paramount. The two-step synthesis of 3,6-dichloropyridazine from maleic anhydride is a well-established and scalable process.

Diagram 2: Synthesis of 3,6-Dichloropyridazine.

Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione

This step involves the reaction of maleic anhydride with hydrazine hydrate.[1] The reaction is typically carried out in a suitable solvent such as water or ethanol.[7][8]

Experimental Protocol:

-

To a solution of hydrazine hydrate in water or ethanol, maleic anhydride is added portion-wise with stirring.

-

The reaction mixture is then heated to reflux for a period of 1-3 hours.

-

Upon cooling, the 1,2-dihydropyridazine-3,6-dione precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

This reaction generally proceeds in high yield, providing a solid product that can often be used in the next step without further purification.

Step 2: Chlorination of 1,2-Dihydropyridazine-3,6-dione

The conversion of the dione to the dichloropyridazine is achieved using a chlorinating agent.

Experimental Protocol using Phosphorus Oxychloride (POCl₃):

-

1,2-Dihydropyridazine-3,6-dione is treated with an excess of phosphorus oxychloride.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia) to precipitate the 3,6-dichloropyridazine.

-

The solid product is collected by filtration, washed with water, and dried. Yields for this step are typically good.[2]

III. Alternative Synthetic Approaches

While the nucleophilic substitution of chloropyridazines is the most common method, alternative strategies exist for the synthesis of 3-hydrazinylpyridazines, which can be valuable in specific contexts, such as for the synthesis of analogues with substitution patterns that are not readily accessible from chloropyridazines.

A. From Pyridazine-3-thiones

Pyridazine-3-thiones can serve as precursors to 3-hydrazinylpyridazines. The thione group can be converted to a hydrazino group by reaction with hydrazine hydrate. This method is particularly useful when the corresponding pyridazine-3-thione is more readily available than the chloropyridazine.

B. From 3-Aminopyridazines

In some instances, 3-aminopyridazines can be converted to 3-hydrazinylpyridazines. This transformation can be achieved via diazotization of the amino group to form a diazonium salt, followed by reduction. However, this route is generally less direct and may involve harsher reaction conditions compared to the nucleophilic substitution of chloropyridazines.

IV. Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the pyridazine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns provide valuable structural information. For example, in a related compound, 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, the NH protons appear as singlets at δ 4.35 and 4.40 ppm, and the pyridazine proton appears as a singlet at δ 6.64 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridazine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazinyl group, typically in the region of 3200-3400 cm⁻¹.[10] The C=N and C=C stretching vibrations of the pyridazine ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

V. Conclusion

The synthesis of this compound is a cornerstone for the development of a wide range of biologically active pyridazine derivatives. The nucleophilic aromatic substitution of readily available chloropyridazines with hydrazine hydrate remains the most practical and widely adopted synthetic strategy. A thorough understanding of the reaction mechanism, coupled with careful optimization of reaction parameters such as solvent, temperature, and stoichiometry, is crucial for achieving high yields and purity. Furthermore, the ability to efficiently synthesize the key starting material, 3,6-dichloropyridazine, from inexpensive commodity chemicals underscores the industrial applicability of this synthetic route. While alternative methods exist, they are generally employed for more specialized applications. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently and efficiently synthesize this compound and its derivatives, thereby facilitating the discovery of new therapeutic agents.

VI. References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.se [sci-hub.se]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 8. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 3-Hydrazinylpyridazine Scaffolds in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets. The pyridazine nucleus, a six-membered aromatic ring bearing two adjacent nitrogen atoms, has firmly established itself as one such scaffold.[1] This guide delves into a particularly reactive and versatile class of pyridazine derivatives: the 3-hydrazinylpyridazines and their analogues. From the perspective of a seasoned application scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the synthesis, biological activities, and therapeutic potential of these compelling molecules. We will explore the causality behind experimental choices, the validation of protocols, and the authoritative science that underpins the burgeoning interest in this chemical space.

I. The 3-Hydrazinylpyridazine Core: A Gateway to Chemical Diversity and Biological Activity

The this compound moiety is a potent building block in drug design. The presence of the hydrazine group at the 3-position of the pyridazine ring introduces a highly nucleophilic center, readily amenable to a vast array of chemical transformations. This reactivity allows for the facile introduction of diverse pharmacophoric elements, enabling the exploration of extensive chemical space and the fine-tuning of biological activity.

The pyridazine ring itself imparts favorable physicochemical properties, including increased polarity and aqueous solubility compared to its carbocyclic counterparts.[1] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological macromolecules.[1] Furthermore, the pyridazine core can positively influence a molecule's metabolic stability and often exhibits low cytochrome P450 inhibitory effects, desirable characteristics for any drug candidate.[1]

II. Synthetic Strategies: From Core Synthesis to Analogue Derivatization

The synthesis of this compound derivatives typically commences with the preparation of a halogenated pyridazine precursor, which then undergoes nucleophilic substitution with hydrazine. The resulting this compound serves as a versatile intermediate for further elaboration.

A. Core Synthesis: The Gateway Reaction

The most common route to the this compound core involves the reaction of a 3-chloropyridazine derivative with hydrazine hydrate.

This protocol outlines the synthesis of a key intermediate, 3-chloro-6-hydrazinylpyridazine, from 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

25% Aqueous Hydrazine

-

32% Ammonia

-

Water

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped for reflux and under a gentle stream of nitrogen, prepare a solution of 25% aqueous hydrazine (4.25 L), 32% ammonia (7.5 L), and water (23.7 L).[2]

-

To this solution, add 3,6-dichloropyridazine (3 kg).[2]

-

Heat the mixture to reflux and maintain for 2 hours.[2]

-

After the reaction is complete, cool the mixture.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Wash the precipitate with water and dry to yield 3-chloro-6-hydrazinylpyridazine.[2]

Expected Yield: Approximately 85.9%, with a melting point of 140-141 °C.[2]

B. Analogue Synthesis: Unleashing Chemical Diversity

The true synthetic utility of the this compound core lies in its ability to undergo a myriad of reactions to generate a diverse library of analogues. The hydrazine moiety can react with a wide range of electrophiles, leading to the formation of hydrazones, pyrazoles, triazoles, and other heterocyclic systems.

This protocol details the synthesis of a 3-(1H-pyrazol-1-yl)pyridazine scaffold, a common motif in anti-inflammatory agents, through the condensation of this compound hydrochloride with a 1,3-dicarbonyl compound.[3]

Materials:

-

This compound hydrochloride

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound hydrochloride (10 mmol) in ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.[3]

-

To the stirred solution, add the 1,3-dicarbonyl compound (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).[3]

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[3]

-

The resulting precipitate can be collected by filtration, washed with cold water, and dried.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

III. A Spectrum of Biological Activities: From Cancer to Microbes

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridazine-containing compounds.[4] These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Many this compound analogues have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4] One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[5]

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| IXn | UO-31 (Renal) | 0.65 | EGFR | [1] |

| IXg | UO-31 (Renal) | 0.75 | EGFR | [1] |

| 7a | HepG2 (Liver) | 17.89 | B-Raf, VEGFR-2 | [2] |

| 7a | Huh7 (Liver) | 25.07 | B-Raf, VEGFR-2 | [2] |

| 11i | - | 0.56 nM | VEGFR-2 | [2] |

IC50: The half-maximal inhibitory concentration.

B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazone derivatives, which can be readily synthesized from 3-hydrazinylpyridazines, have shown significant promise in this area.[6] These compounds have demonstrated activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Hydrazone Analogues

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones | E. coli | 12.5 | [6] |

| Hydrazide-hydrazones | S. aureus | 6.25 | [6] |

| Isonicotinic acid hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [6] |

| Nitrofurazone analogues | Staphylococcus spp. | 0.002 - 7.81 | [7] |

MIC: Minimum Inhibitory Concentration.

C. Anti-inflammatory and Other Activities

Pyridazinone derivatives, which can be accessed from this compound precursors, are known to possess potent anti-inflammatory properties.[8] Some of these compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[9] Additionally, various pyridazine derivatives have been investigated for their cardiovascular, anticonvulsant, and other therapeutic effects.

IV. Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological effects of this compound derivatives stem from their ability to modulate specific cellular signaling pathways. A prominent example is the inhibition of the VEGFR-2 signaling cascade in the context of cancer therapy.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. By inhibiting VEGFR-2, this compound-based compounds can effectively block tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Diagram of VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

V. Future Perspectives and Conclusion

The this compound scaffold and its analogues represent a highly promising area of research in drug discovery. The synthetic tractability of the core structure, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of promising candidates.

VI. References

-

SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

He, Z., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.

-

Synthesis of 3-chloro-6-hydrazinopyridazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 104, 104473.

-

Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148.

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2014). The Scientific World Journal, 2014, 902834.

-

Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2011). Molecules, 16(1), 168-181.

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals, 14(10), 1004.

-

Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 899-911.

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). International Journal of Molecular Sciences, 23(12), 6516.

Sources

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of 3-Hydrazinylpyridazine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including its capacity for hydrogen bonding and its influence on metabolic stability, render it a versatile scaffold for the design of novel therapeutic agents. Among the myriad of pyridazine derivatives, the 3-hydrazinylpyridazine core has emerged as a particularly fruitful starting point for the development of compounds with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of this compound compounds, with the goal of empowering researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising chemical class.

Synthetic Strategies and Molecular Characterization

The synthesis of this compound derivatives is a well-established yet adaptable process, typically commencing with a nucleophilic substitution reaction on a suitable pyridazine precursor. The following protocol details a representative synthesis of a 3-hydrazinyl-6-arylpyridazine derivative, a class of compounds that has demonstrated significant biological activity.

General Synthesis Workflow

The synthesis of 3-hydrazinyl-6-arylpyridazines can be conceptualized as a multi-step process, beginning with the formation of the pyridazinone ring, followed by chlorination and subsequent hydrazinolysis.

Spectroscopic Characterization of 3-Hydrazinylpyridazine: A Technical Guide

Introduction

3-Hydrazinylpyridazine is a heterocyclic organic compound with the molecular formula C₄H₆N₄.[1] As a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, it incorporates a reactive hydrazinyl (-NHNH₂) group. This functional moiety makes this compound a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules.[2] The synthesis of various pyridazine derivatives often involves the reaction of precursor molecules with hydrazine hydrate.[3]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name pyridazin-3-ylhydrazine, consists of a pyridazine ring substituted with a hydrazinyl group at the 3-position.[1] The presence of both an aromatic heterocyclic system and a nucleophilic hydrazine group dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the hydrazinyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring and the electron-donating character of the hydrazinyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.5 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2 |

| H-5 | ~6.8 - 7.2 | Triplet of doublets (td) or multiplet (m) | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5 |

| H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |

| -NH- | Broad singlet | ||

| -NH₂ | Broad singlet |

Interpretation:

-

Aromatic Protons: The protons on the pyridazine ring (H-4, H-5, and H-6) will appear in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns are influenced by the positions of the nitrogen atoms and the hydrazinyl substituent. Similar to other pyridazine derivatives, the proton adjacent to the carbon bearing the substituent (H-4) and the proton between the two nitrogen atoms are expected to have distinct chemical shifts. The coupling constants (J-values) will reflect the ortho, meta, and para relationships between the protons.

-

Hydrazinyl Protons: The protons of the -NH- and -NH₂ groups are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. These signals will typically disappear upon the addition of D₂O to the NMR sample due to proton-deuterium exchange.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a common choice for nitrogen-containing heterocyclic compounds as it is a good solvent for many polar organic molecules and its residual proton signal does not typically overlap with the signals of interest. The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H NMR, with its signal defined as 0.00 ppm, allowing for accurate determination of chemical shifts.

-

Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns in the aromatic region.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, three for the carbon atoms of the pyridazine ring and one for the carbon attached to the hydrazinyl group.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~155 - 165 |

| C-4 | ~120 - 130 |

| C-5 | ~115 - 125 |

| C-6 | ~145 - 155 |

Interpretation:

-

C-3: The carbon atom directly attached to the electron-donating hydrazinyl group and adjacent to a ring nitrogen is expected to be significantly deshielded and appear at the lowest field (highest ppm value).

-

C-6: The carbon atom situated between the two nitrogen atoms is also expected to be deshielded due to the inductive effect of the electronegative nitrogen atoms.

-

C-4 and C-5: These carbon atoms are expected to appear at higher fields (lower ppm values) compared to C-3 and C-6. Their precise chemical shifts will be influenced by the overall electronic distribution within the aromatic ring.

Experimental Protocol for ¹³C NMR

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

-

Proton Decoupling: Proton decoupling is used to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Number of Scans: A higher number of scans is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio.

-

Referencing: The spectrum is referenced to the known chemical shift of the deuterated solvent to ensure accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the N-H bonds in the hydrazinyl group and the C-H and C=N/C=C bonds of the pyridazine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (hydrazinyl) | 3200 - 3400 | Medium to Strong, often multiple bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=N, C=C stretch (ring) | 1500 - 1600 | Medium to Strong |

| N-H bend (hydrazinyl) | 1580 - 1650 | Medium |

| C-H in-plane bend | 1000 - 1300 | Medium |

| C-H out-of-plane bend | 750 - 900 | Strong |

Interpretation:

-

N-H Stretching: The most characteristic feature will be the N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) of the hydrazinyl group, appearing in the 3200-3400 cm⁻¹ region. The presence of two bands in this region is indicative of the symmetric and asymmetric stretching of the -NH₂ group.

-

Aromatic C-H Stretching: Weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic pyridazine ring.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring will give rise to a series of bands in the 1500-1600 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the hydrazinyl group is expected to appear in the 1580-1650 cm⁻¹ range, potentially overlapping with the ring stretching vibrations.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution pattern on the pyridazine ring.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Causality Behind Experimental Choices:

-

Sample Preparation: For a solid sample, preparing a KBr (potassium bromide) pellet involves grinding the sample with KBr and pressing it into a transparent disk. This method provides high-quality spectra. Alternatively, an Attenuated Total Reflectance (ATR) accessory offers a simpler and faster method that requires minimal sample preparation.

-

Background Spectrum: A background spectrum is recorded to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any contributions from the sample holder.

-

Spectral Range: The standard mid-IR range of 4000-400 cm⁻¹ covers the vibrational frequencies of most common functional groups in organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. This compound hydrochloride is also used as a derivatization reagent to improve the detection of analytes in mass spectrometry.[4]

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 110 | Molecular Ion |

| [M-15]⁺ | 95 | [M-NH]⁺ |

| [M-30]⁺ | 80 | [M-N₂H₂]⁺ or pyridazine radical cation |

| [C₄H₄N₂]⁺ | 80 | Pyridazine radical cation |

| [C₃H₃N₂]⁺ | 67 | Loss of HCN from pyridazine ring |

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 110 will confirm the molecular weight of the compound (C₄H₆N₄).[1]

-

Fragmentation Pathway: The fragmentation of this compound is likely to involve the loss of small neutral molecules from the hydrazinyl group, such as NH or N₂H₂. Cleavage of the C-N bond connecting the hydrazinyl group to the pyridazine ring can lead to the formation of a pyridazine radical cation at m/z 80. Further fragmentation of the pyridazine ring can also occur.

Caption: Workflow for acquiring a mass spectrum.

Causality Behind Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

-

Sample Introduction: For a pure, solid sample, a direct insertion probe can be used to introduce the sample into the ion source. If the sample is part of a mixture, it would first need to be separated using Gas Chromatography (GC) or Liquid Chromatography (LC) before being introduced to the mass spectrometer.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the provided experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. While the data presented is predictive, it is based on sound spectroscopic principles and comparison with closely related structures, offering a reliable framework for the characterization of this compound. The self-validating nature of the described protocols, rooted in established methodologies, ensures the generation of high-quality and reproducible spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 3-Hydrazinopyridazine. National Center for Biotechnology Information. [Link]

-

Liberty University. Synthesis and Characterization of Unique Pyridazines. [Link]

-

PubMed. 3-hydrazinopyridazine derivatives as inhibitors of the copper containing amine oxidases. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Hydrazinylpyridazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-hydrazinylpyridazine, a pivotal heterocyclic building block in medicinal chemistry and drug development. For researchers, scientists, and formulation experts, a deep understanding of a compound's solubility is not merely a data point but a cornerstone for procedural success—from optimizing reaction kinetics to ensuring bioavailability. This document moves beyond a simple catalog of solvents, delving into the physicochemical principles that govern the dissolution of this compound. We will explore its molecular properties, present qualitative solubility data across a spectrum of organic solvents, provide a robust, self-validating experimental protocol for solubility determination, and offer expert insights into solvent selection for critical applications.

The Molecular Profile of this compound: A Solubility Perspective

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₄H₆N₄, Molar Mass: 110.12 g/mol ) possesses distinct features that dictate its interaction with various solvents[1].

-

Polarity and Hydrogen Bonding: The molecule contains a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, and a hydrazinyl (-NHNH₂) group. This combination creates a highly polar molecule. The hydrazinyl group is a potent hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pairs on the nitrogen atoms). The nitrogen atoms within the pyridazine ring also act as hydrogen bond acceptors. This capacity for strong hydrogen bonding is the primary determinant of its solubility profile.

-

Crystalline Structure: For solid compounds, the energy required to overcome the crystal lattice forces is a critical factor in solubility[2]. A stable crystal lattice will require more energy to break apart, leading to lower solubility.

These properties suggest that this compound will exhibit favorable solubility in polar solvents capable of hydrogen bonding and limited solubility in nonpolar, aprotic environments.

Solubility Profile Across Organic Solvent Classes

While extensive quantitative public data is limited, a reliable qualitative solubility profile can be synthesized from technical data sheets and chemical literature. The hydrochloride salt form is common and may exhibit different solubility than the free base[3]. The following table summarizes the expected solubility of this compound (free base) at ambient temperature.

| Solvent Class | Representative Solvents | Observed Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Water | Generally Soluble to Moderately Soluble[3] | The solvent's -OH groups readily form strong hydrogen bonds with the solute's hydrazinyl group and ring nitrogens, effectively solvating the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Often Soluble, especially with heating[3][4] | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for effective solvation. DMSO and DMF are particularly effective. Acetonitrile may show slightly lower solubility[5]. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Generally Poorly Soluble[3] | The large mismatch in polarity and the inability of these solvents to participate in hydrogen bonding prevent effective solvation. The energy required to break the solute-solute interactions is not compensated by solute-solvent interactions. |

Note: This data is qualitative. For precise applications, experimental determination is mandatory.

A Self-Validating Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility[6][7]. This protocol incorporates self-validation checks to ensure data integrity.

Principle

This method establishes an equilibrium between the undissolved solid solute and a saturated solution at a constant temperature. The concentration of the solute in the saturated liquid phase is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Action: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means that undissolved solid is clearly visible.

-

Causality: Starting with excess solid ensures that the solution reaches its saturation point and that equilibrium can be established between the solid and liquid phases[6].

-

-

Equilibration:

-

Action: Agitate the slurry at a constant, controlled temperature using a shaker bath or orbital shaker for a predetermined period (typically 24-72 hours).

-

Causality: Continuous agitation facilitates the dissolution process and ensures the entire liquid phase is homogenous. A prolonged equilibration time is crucial to ensure true thermodynamic equilibrium is reached, where the rates of dissolution and precipitation are equal[2][6]. Temperature control is paramount as solubility is highly temperature-dependent[8].

-

-

Phase Separation & Sample Preparation:

-

Action: Allow the slurry to settle for a short period (e.g., 30 minutes) at the same controlled temperature. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, low-adsorption filter (e.g., 0.22 µm PTFE).

-

Causality: This step is critical for removing all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Using a filter prevents solid carryover. Allowing the sample to settle first reduces the burden on the filter[2].

-

-

Dilution and Quantification:

-

Action: Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation. Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared with known concentrations of this compound.

-

Causality: Quantification via HPLC-UV provides high sensitivity and specificity[7][8]. A multi-point calibration curve ensures the accuracy of the concentration measurement across a range.

-

-

Self-Validation Check:

-

Action: Analyze samples taken at different time points (e.g., 24h, 48h, 72h).

-

Causality: If the measured concentration remains constant across the later time points, it provides strong evidence that equilibrium has been achieved. This is a critical self-validating step in the protocol.

-

Field-Proven Insights: Strategic Solvent Selection

The solubility data informs practical decisions in the laboratory.

-

For Reaction Chemistry:

-

Pyrazole Synthesis: When reacting this compound with 1,3-dicarbonyl compounds, polar protic solvents like ethanol or methanol are excellent choices. They effectively dissolve the polar starting materials, and their protic nature can participate in the reaction mechanism[3].

-